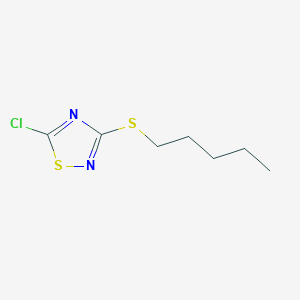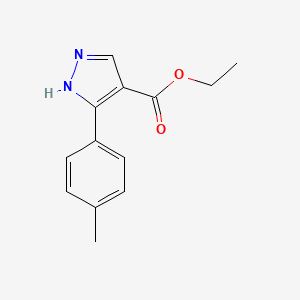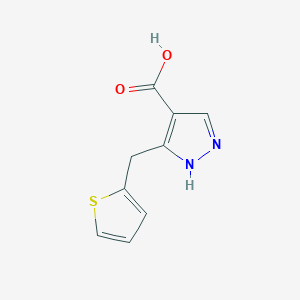![molecular formula C13H13ClN2O2 B6350073 Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282763-95-3](/img/structure/B6350073.png)
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C13H13ClN2O2 . It has a molecular weight of 264.714 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H13ClN2O2 . This indicates that the compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied for its potential applications in drug discovery, biochemistry, and physiology. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been investigated for its potential to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential to act as an antioxidant and for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community. It is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound is also believed to act as an inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound is believed to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. Studies in rats have shown that this compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on behavior and cognition. This compound has also been shown to modulate the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound has been shown to act as an antioxidant and to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its ability to modulate the activity of the enzyme monoamine oxidase A (MAO-A), and its ability to act as an antioxidant and modulate the activity of the enzyme cyclooxygenase-2 (COX-2). However, there are some limitations to using this compound in laboratory experiments. These include the need for an anhydrous environment for the synthesis of this compound, the need for precise control of temperature during the synthesis, and the need for careful handling of the compound due to its potential toxicity.
Direcciones Futuras
The potential applications of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate in the scientific research community are vast and varied. Further research is needed to investigate the effects of this compound on other enzymes and pathways, as well as its potential therapeutic applications. In addition, further research is needed to investigate the potential toxicity of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to investigate the potential applications of this compound in drug discovery and development.
Métodos De Síntesis
The synthesis of Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate has been studied extensively in the scientific community and is typically achieved through a Grignard reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group, which is then followed by a hydrolysis step to form the desired product. The Grignard reagent used in the synthesis of this compound is ethylmagnesium bromide. The reaction is typically carried out in an anhydrous environment, such as anhydrous ethanol or toluene, at a temperature of approximately 0°C.
Propiedades
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAVFDHFKNCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349991.png)
![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
![Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350055.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)

![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)
